molecular formula C8H7BrN2O B14867429 3-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one

3-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one

Cat. No.: B14867429
M. Wt: 227.06 g/mol
InChI Key: ZMBJWMHSBKJLSK-UHFFFAOYSA-N
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Description

3-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,8-dihydro-1,6-naphthyridin-7(6H)-one typically involves the bromination of a precursor naphthyridine compound. This can be achieved using bromine or a bromine-containing reagent under controlled conditions. The reaction may require a solvent such as acetic acid and a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom or

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-6,8-dihydro-5H-1,6-naphthyridin-7-one

InChI

InChI=1S/C8H7BrN2O/c9-6-1-5-3-11-8(12)2-7(5)10-4-6/h1,4H,2-3H2,(H,11,12)

InChI Key

ZMBJWMHSBKJLSK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C=C(C=N2)Br

Origin of Product

United States

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